2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
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Overview
Description
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of pyridine derivatives with pyrazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrazoline derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
2-(3-cyano-6-(thiophen-2-yl)-4,4-bipyridin-2-yloxy)acetohydrazide: Studied for its antitumor activity.
Uniqueness
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile (CAS number: 2098088-41-4) is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structure
The molecular formula of this compound is C12H9N5, with a molecular weight of 223.23 g/mol. The compound features a pyrazole ring connected to a pyridine moiety, which is known for its diverse biological properties.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₉N₅ |
Molecular Weight | 223.23 g/mol |
CAS Number | 2098088-41-4 |
Overview of Pyrazole Derivatives
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. Notable approved drugs containing pyrazole structures include celecoxib and phenylbutazone, which are used for their anti-inflammatory properties .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which play a crucial role in the inflammatory response.
- Antimicrobial Action : The presence of the pyridine ring can enhance the compound's ability to interact with bacterial membranes or enzymes.
- Antitumor Effects : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Research Findings
Recent studies have highlighted the biological potential of compounds similar to this compound:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation in animal models by inhibiting COX enzymes .
Case Studies
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that derivatives with similar structural motifs significantly inhibited cell proliferation and induced apoptosis.
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth and improved survival rates compared to control groups.
Properties
Molecular Formula |
C12H9N5 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[1-(cyanomethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H9N5/c13-4-1-11-9-17(8-5-14)16-12(11)10-2-6-15-7-3-10/h2-3,6-7,9H,1,8H2 |
InChI Key |
OPWVTDPISMCWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CC#N)CC#N |
Origin of Product |
United States |
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